molecular formula C29H31N5O3 B6514466 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892291-24-6

2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514466
CAS No.: 892291-24-6
M. Wt: 497.6 g/mol
InChI Key: ZYGJGULOOYJTOA-UHFFFAOYSA-N
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Description

This compound is a tetrahydroquinazoline derivative featuring a 2,4-dioxo core, a 2-phenylethyl substituent at position 3, and a carboxamide group at position 7 linked to a 4-phenylpiperazine-containing ethyl chain. Its synthesis likely involves multi-step functionalization of the quinazoline core, as inferred from analogous synthetic routes in the literature .

Properties

IUPAC Name

2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O3/c35-27(30-14-16-32-17-19-33(20-18-32)24-9-5-2-6-10-24)23-11-12-25-26(21-23)31-29(37)34(28(25)36)15-13-22-7-3-1-4-8-22/h1-12,21H,13-20H2,(H,30,35)(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJGULOOYJTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H29N3O3C_{28}H_{29}N_3O_3 with a molecular weight of approximately 487.62 g/mol. The structure features a quinazoline core substituted with a phenylethyl group and a piperazine moiety, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC28H29N3O3
Molecular Weight487.62 g/mol
InChIKeyZOMIVXGILPCILW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the quinazoline ring, followed by various substitutions to introduce the phenylethyl and piperazine groups. Detailed methodologies are often documented in synthetic organic chemistry literature.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar quinazoline derivatives. For instance, derivatives have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. Research indicates that compounds with structural similarities to this compound exhibit selective cytotoxicity against cancer cell lines. The proposed mechanism includes interference with DNA replication and induction of apoptosis through mitochondrial pathways.

Neuropharmacological Effects

The piperazine group in the compound suggests potential neuropharmacological effects. Studies have shown that similar compounds can act as serotonin receptor modulators, which may offer therapeutic benefits in treating anxiety and depression.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on related quinazoline derivatives demonstrated that modifications at the 7-carboxamide position significantly enhanced antibacterial activity compared to unmodified counterparts. The most potent derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity .
  • Neuropharmacological Screening : Compounds similar to this quinazoline were tested for their ability to modulate serotonin receptors in rat brain slices, showing dose-dependent effects that suggest potential use in treating mood disorders .

Scientific Research Applications

Overview

The compound 2,4-dioxo-3-(2-phenylethyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has garnered attention in various scientific fields due to its unique chemical structure and potential pharmacological properties. This article explores its applications across different sectors, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the tetrahydroquinazoline core in this compound suggests potential activity against various cancer cell lines. Studies have shown that derivatives of quinazoline can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression .

Neuropharmacological Effects
The presence of the piperazine moiety is noteworthy as it is often associated with neuroactive compounds. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression. The interaction with serotonin receptors has been a focal point in exploring its anxiolytic and antidepressant effects .

Antimicrobial Properties
There is emerging evidence that quinazoline derivatives possess antimicrobial activity. This compound's structure may lend itself to the development of new antibiotics or antifungal agents, particularly against resistant strains of bacteria .

Chemical Research

Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various functional groups. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds. Understanding the reactivity of this molecule can lead to the development of new synthetic methodologies in organic chemistry .

Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the biological activity of compounds like this one. By systematically altering substituents on the quinazoline core or phenylethyl group, researchers can identify which modifications enhance efficacy or reduce toxicity. This iterative process is vital for drug design and development .

Case Studies

Case Study 1: Anticancer Screening
A study evaluated several quinazoline derivatives for their anticancer properties using various human cancer cell lines. The results indicated that modifications to the 2-phenylethyl group significantly affected cytotoxicity levels. The compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Assessment
In a preclinical study assessing the anxiolytic effects of similar compounds, it was found that those with a piperazine ring showed significant reductions in anxiety-like behaviors in animal models. The compound under discussion was included in a broader screening panel and demonstrated promising results in modulating serotonin receptor activity .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name / CAS/ID Core Structure Key Substituents Pharmacological Relevance
Target Compound Tetrahydroquinazoline 3-(2-phenylethyl), 7-carboxamide with 4-phenylpiperazine-ethyl chain Hypothesized kinase/modulator activity
N-Hydroxy-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 1372887-89-2) Tetrahydroquinazoline 3-phenyl, 7-carboxamide with N-hydroxy group Potential HDAC or metalloenzyme inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine 3-phenethyl, 7-(4-nitrophenyl), 5,6-dicarboxylate Not explicitly stated; possible kinase target
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-quinolinecarboxylic acid Quinolone Piperazine-linked carbopiperazino group at position 7 Antibacterial activity (fluoroquinolone-like)

Key Observations :

  • The target compound distinguishes itself via the 4-phenylpiperazine-ethyl chain , which may enhance blood-brain barrier penetration or receptor binding compared to simpler carboxamide derivatives .
  • The tetrahydroimidazopyridine derivative shares the 3-phenethyl group but incorporates a nitroaryl and dicarboxylate system, likely altering solubility and target selectivity.
Pharmacological and Physicochemical Properties
  • Solubility : The 4-phenylpiperazine-ethyl chain in the target compound may improve aqueous solubility compared to the N-hydroxy analog (CAS 1372887-89-2), which has a less polar substituent .
  • Synthetic Complexity: The target compound’s synthesis likely parallels methods for quinolone derivatives (e.g., piperazine coupling via triphosgene-mediated reactions) but requires precise functionalization of the tetrahydroquinazoline core .
  • Receptor Affinity : Quinazoline derivatives often exhibit affinity for kinase ATP-binding pockets. The 4-phenylpiperazine group could modulate selectivity for serotonin or dopamine receptors, as seen in related piperazine-containing drugs .
Research Findings
  • Antibacterial Activity: While quinolone analogs (e.g., ) show broad-spectrum antibacterial effects, the tetrahydroquinazoline core in the target compound may shift activity toward eukaryotic targets (e.g., cancer or CNS disorders).
  • Metabolic Stability : The phenethyl and piperazine groups may reduce oxidative metabolism compared to analogs with simpler alkyl chains, as suggested by studies on similar scaffolds .

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